molecular formula C7H13NO3 B1595705 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone CAS No. 3375-84-6

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Cat. No.: B1595705
CAS No.: 3375-84-6
M. Wt: 159.18 g/mol
InChI Key: HJXDCFUIDHJETK-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone is a chemical compound belonging to the class of oxazolidinones These compounds are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-hydroxypropylamine with a suitable carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxazolidinone derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted oxazolidinones.

Scientific Research Applications

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may have potential biological activities, such as antimicrobial properties.

  • Medicine: It can be explored for its use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis by interacting with key enzymes involved in the process. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone can be compared with other similar compounds, such as:

  • 2-Hydroxypropyl-\u03B1-cyclodextrin: This compound is used in drug delivery and food industries due to its ability to form inclusion complexes with various molecules.

  • 3-(2-Hydroxyphenyl)propionic acid:

Uniqueness: this compound is unique in its structure and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDCFUIDHJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)O1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955347
Record name 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3375-84-6
Record name 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3375-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46IGY5185P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

When 0.224 mol of NaOH in 1.11 mole of water was mixed with 1 mol of 5-methyl-N-(2-hydroxypropyl) oxazolidin-2-one (MHPO) and the mixture heated at 95° C. for five hours there was obtained about a 13 percent conversion of the MHPO to diisopropanolamine (DIPA). After 29 hours at 95° C. only 13.9% conversion was achieved. Following the addition of an additional 0.22 mol of NaOH to the reaction mass, continued heating at 95° C. resulted in a conversion of only about 25%. This experiment establishes that the reaction to convert one mol of MHPO to its component (1 mol diisopropanolamine) requires two (2) mol NaOH. A white precipitate formed during the process and was identified by IR analysis as Na2CO3.
Name
Quantity
0.224 mol
Type
reactant
Reaction Step One
Name
Quantity
1.11 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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